Rhodanile blue
Overview
Description
Rhodanile blue: is a complex organic compound that belongs to the class of xanthylium dyes. These compounds are known for their vibrant colors and are often used in various applications such as biological staining, fluorescence microscopy, and as pH indicators.
Mechanism of Action
Target of Action
Rhodanile Blue is a complex of two biological stains, Rhodamine B and Nile Blue Sulphate . The primary targets of this compound are tissue elements, which it interacts with in a variety of ways .
Mode of Action
This compound acts as a redox substance, meaning it has the ability to oxidize some tissue elements, reduce others, and remain unaffected by others . This unique characteristic allows it to produce a polychrome picture in red, violet, and blue when used to stain sections of tissue .
Biochemical Pathways
Its activity as a redox substance suggests that it may be involved in various oxidation-reduction reactions within the body .
Result of Action
This compound is known to be a distinctive stain for fibrin and a useful stain for the matrix of keratinous tissues . Its interaction with these tissue elements can intensify their birefringence, or their ability to refract light in different directions .
Action Environment
The environment can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect its staining properties and its ability to act as a redox substance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Rhodanile blue typically involves multiple steps:
Formation of the xanthylium core: This can be achieved through the condensation of appropriate aromatic aldehydes with diethylamine under acidic conditions.
Introduction of the benzo(a)phenoxazin-5-ylidene group: This step involves the reaction of the xanthylium core with a benzo(a)phenoxazin-5-ylidene derivative, often under basic conditions.
Final coupling: The final step involves coupling the intermediate with a suitable phenyl isocyanate to introduce the carbonyl group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products:
Oxidation: N-oxides of the diethylamino groups.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as a fluorescent dye in various chemical assays.
- Acts as a pH indicator due to its color change properties.
Biology:
- Employed in fluorescence microscopy for staining biological tissues.
- Used in flow cytometry for cell sorting and analysis.
Medicine:
- Investigated for potential use in photodynamic therapy for cancer treatment.
- Used in diagnostic imaging techniques.
Industry:
- Applied in the textile industry for dyeing fabrics.
- Used in the production of colored inks and paints.
Comparison with Similar Compounds
Rhodamine B: Another xanthylium dye with similar fluorescent properties.
Fluorescein: A widely used fluorescent dye with applications in biology and medicine.
Nile Red: A lipophilic stain used for detecting intracellular lipid droplets.
Uniqueness:
- The presence of the benzo(a)phenoxazin-5-ylidene group in Rhodanile blue provides unique spectral properties, making it suitable for specific applications where other dyes may not be effective.
- Its ability to undergo various chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties for specific uses.
Properties
IUPAC Name |
[6-(diethylamino)-9-[2-[[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]carbamoyl]phenyl]xanthen-3-ylidene]-diethylazanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H48N5O3.ClH/c1-7-51(8-2)31-21-24-38-42(27-31)55-43-28-32(52(9-3)10-4)22-25-39(43)46(38)35-18-14-16-20-37(35)48(54)50-41-30-45-47(36-19-15-13-17-34(36)41)49-40-26-23-33(29-44(40)56-45)53(11-5)12-6;/h13-30H,7-12H2,1-6H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQVPCFMVWEDCA-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)N=C5C=C6C(=NC7=C(O6)C=C(C=C7)N(CC)CC)C8=CC=CC=C85.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48ClN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14969-56-3 | |
Record name | Rhodanile Blue | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14969-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhodanile Blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014969563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rhodanile blue | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,6-bis(diethylamino)-9-[2-[[[9-(diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]amino]carbonyl]phenyl]xanthylium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RHODANILE BLUE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW5J4YM6QX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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